4-Methoxyphenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate
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Overview
Description
4-Methoxyphenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is an organic compound that features a sulfonate group attached to a benzene ring, which is further substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate typically involves the sulfonation of 4-methoxy-2,5-dimethylbenzene followed by the esterification with 4-methoxyphenol. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the esterification is carried out in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonate group can be reduced to a sulfonic acid.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfonic acids.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Methoxyphenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, while the methoxy and methyl groups can participate in hydrophobic interactions. These interactions can lead to the modulation of enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 4-methoxybenzenesulfonate
- 4-Methoxyphenyl 2,5-dimethylbenzenesulfonate
- 4-Methoxyphenyl 4-methylbenzenesulfonate
Uniqueness
4-Methoxyphenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonate group provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
(4-methoxyphenyl) 4-methoxy-2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5S/c1-11-10-16(12(2)9-15(11)20-4)22(17,18)21-14-7-5-13(19-3)6-8-14/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFDMEABHYOXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)OC)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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